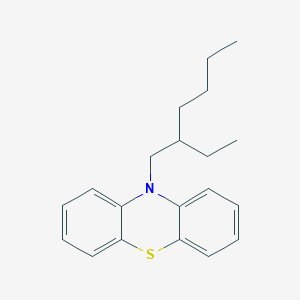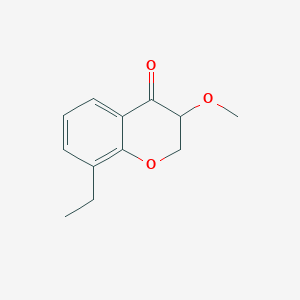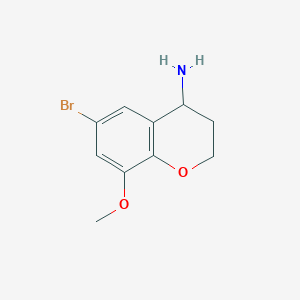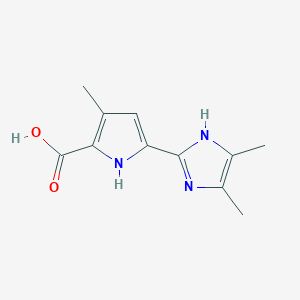![molecular formula C14H24O2 B13034788 2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol is a synthetic organic compound characterized by its unique adamantyl structure Adamantyl groups are known for their rigidity and stability, which can impart significant chemical and physical properties to the molecules they are part of
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available adamantane derivatives.
Functionalization: The adamantane core is functionalized to introduce the ethyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using ethyl halides in the presence of a Lewis acid catalyst.
Hydroxylation: The next step involves the introduction of the hydroxyl group. This can be done via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Ether Formation: The final step is the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, where the hydroxylated adamantane is reacted with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol can be oxidized to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using hydrogenation catalysts such as palladium on carbon.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Alcohols, alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol is used as a building block for the synthesis of more complex molecules. Its rigid adamantyl structure makes it a valuable scaffold in the design of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of rigid molecular structures on biological systems. Its stability and unique shape make it an interesting candidate for drug design and delivery systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The adamantyl group is known to enhance the stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The rigid adamantyl structure also plays a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanol: Similar in structure but lacks the ethyl group and ether linkage.
2-Adamantanone: Contains a ketone group instead of a hydroxyl group.
3-Ethyladamantane: Similar ethyl substitution but lacks the hydroxyl and ether functionalities.
Uniqueness
2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol is unique due to its combination of the adamantyl core with both an ethyl group and an ether-linked hydroxyl group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C14H24O2 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol |
InChI |
InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3/t11-,12+,13?,14? |
Clave InChI |
UREAHLMKOYWUSL-VTXSZYRJSA-N |
SMILES isomérico |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)OCCO |
SMILES canónico |
CCC12CC3CC(C1)CC(C3)(C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
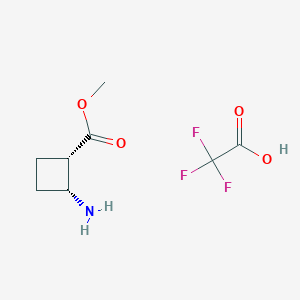
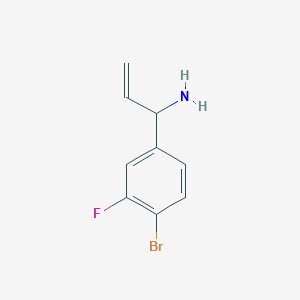

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)

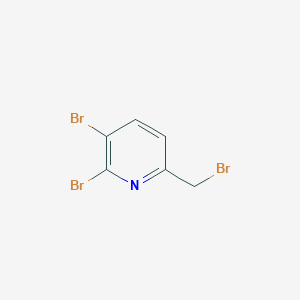
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
